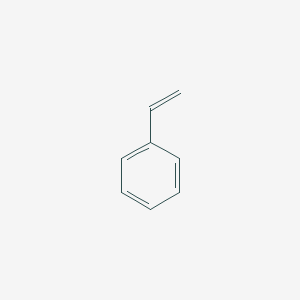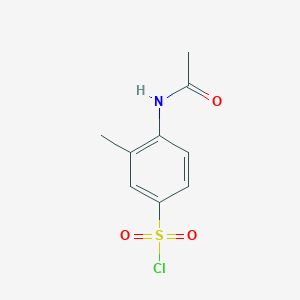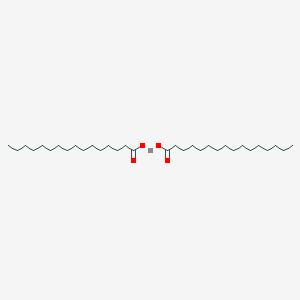
Nickel(2+) palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) palmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a combination of nickel and palmitic acid, which is a saturated fatty acid commonly found in animal and vegetable fats. Nickel(2+) palmitate has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of nickel(2+) palmitate is not fully understood. However, it is believed that the compound interacts with cell membranes, causing changes in their structure and function. This can lead to alterations in cellular processes, such as protein synthesis and cell division.
Efectos Bioquímicos Y Fisiológicos
Nickel(2+) palmitate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, nickel(2+) palmitate has been shown to inhibit the growth of certain bacteria and fungi. However, the compound has also been shown to have toxic effects on certain cell types, such as liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nickel(2+) palmitate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, the compound has a high melting point, which makes it stable at high temperatures. However, nickel(2+) palmitate is also highly reactive and can be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on nickel(2+) palmitate. One potential area of study is its use as a therapeutic agent in cancer treatment. In addition, the compound's antimicrobial properties could be further explored for use in the food industry. Further research is also needed to fully understand the compound's mechanism of action and its potential toxic effects on certain cell types.
Métodos De Síntesis
Nickel(2+) palmitate can be synthesized through a simple reaction between nickel chloride and palmitic acid. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting compound is a yellowish-green powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Nickel(2+) palmitate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in the petroleum industry, and as a potential therapeutic agent in medicine. In addition, nickel(2+) palmitate has been studied for its antimicrobial properties, which make it a potential candidate for use in the food industry.
Propiedades
Número CAS |
13654-40-5 |
|---|---|
Nombre del producto |
Nickel(2+) palmitate |
Fórmula molecular |
C32H62NiO4 |
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Otros números CAS |
13654-40-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



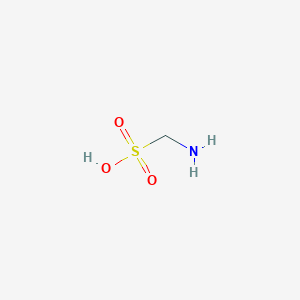
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
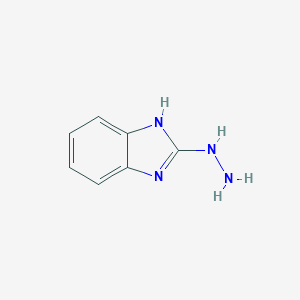
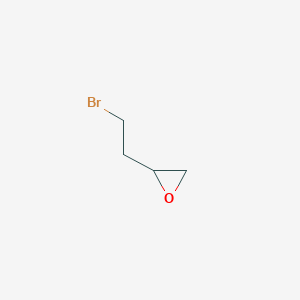
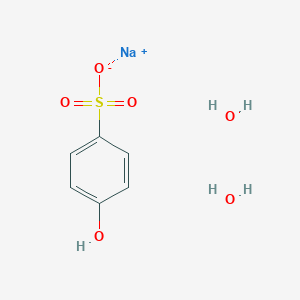
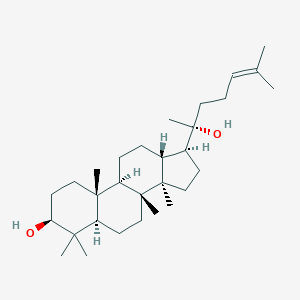
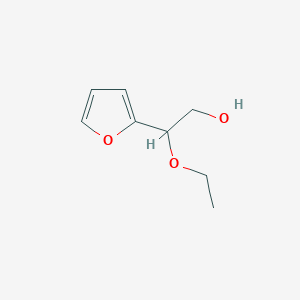
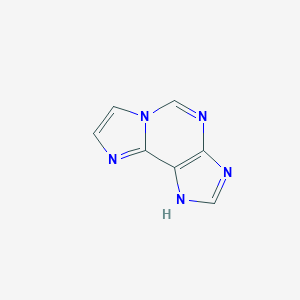
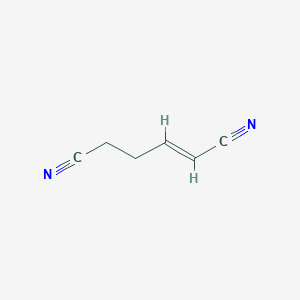
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
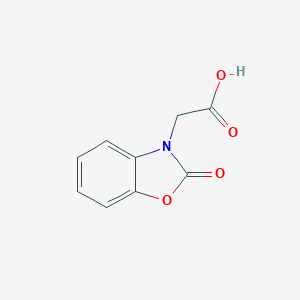
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
